

Application Note: YKL-04-085 as a Potent Broad-Spectrum Antiviral Agent

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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154

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Introduction

YKL-04-085 is a small molecule inhibitor demonstrating significant broad-spectrum antiviral activity, particularly against RNA viruses such as Dengue virus (DENV).[1][2][3] Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, **YKL-04-085** has been chemically optimized to eliminate kinase activity while retaining potent antiviral properties.[1][2][3] This makes it a valuable tool for virology research and a potential candidate for therapeutic development. Its mechanism of action lies in the potent inhibition of viral translation, a critical step in the viral replication cycle.[1][2][3]

Mechanism of Action

Unlike its predecessor QL47, **YKL-04-085** is devoid of any significant kinase inhibitory activity, as confirmed by screening against a large panel of kinases.[1] Its antiviral effect is attributed to the inhibition of viral protein synthesis.[1][2][3][4] This targeted activity on viral translation provides a significant therapeutic window, with cellular antiviral activity observed at concentrations 35-fold lower than those causing host cell proliferation inhibition.[1][2][3]

Antiviral Spectrum

YKL-04-085 has demonstrated potent activity against Dengue virus (DENV), a member of the Flaviviridae family.[1] Its efficacy against other RNA viruses has also been suggested, positioning it as a broad-spectrum antiviral agent.[1][2][3]

Quantitative Data Summary

The antiviral potency and cytotoxicity of **YKL-04-085** have been quantified in cell-based assays. The following table summarizes the key data points for its activity against Dengue virus serotype 2 (DENV2).

Parameter	Value	Cell Line	Virus	Reference
IC90	0.555 μ M	Not Specified	DENV2	[1]
CC50	20 μ M	Not Specified	-	[5]
Therapeutic Window	>35-fold	Not Specified	DENV2	[1]

Applications

- Virology Research: Studying the mechanisms of viral translation and replication.
- Drug Discovery: Serving as a lead compound for the development of novel antiviral therapeutics with a host-oriented mechanism.
- Assay Standard: Acting as a positive control in cell-based antiviral screening assays.

Experimental Protocols

This section provides a detailed protocol for evaluating the antiviral activity of **YKL-04-085** against RNA viruses, such as Dengue virus, using a cell-based cytopathic effect (CPE) reduction assay.

1. Cell and Virus Culture

- Cell Line: Vero cells (or other susceptible cell lines like BHK-21) are commonly used for DENV propagation and antiviral assays.[6]
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.

- Virus: Dengue virus (e.g., DENV2) stock of known titer (plaque-forming units per mL, PFU/mL).

2. Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the concentration of **YKL-04-085** that is toxic to the host cells.

- Protocol:
 - Seed Vero cells in a 96-well plate at a density of 2×10^4 cells/well and incubate for 24 hours.
 - Prepare serial dilutions of **YKL-04-085** in culture medium.
 - Remove the culture medium from the cells and add 100 μ L of the diluted compound to each well. Include a "cells only" control with medium alone.
 - Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
 - Assess cell viability using a colorimetric method such as the MTS/PMS assay.^[7]
 - Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

3. Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of **YKL-04-085** to protect cells from virus-induced cell death.^[7]

- Protocol:
 - Seed Vero cells in a 96-well plate at a density of 2×10^4 cells/well and incubate for 24 hours.
 - Prepare serial dilutions of **YKL-04-085** in culture medium at 2x the final concentration.
 - In a separate tube, dilute the DENV stock to a multiplicity of infection (MOI) of 0.1 in culture medium.

- Remove the culture medium from the cells.
- Add 50 µL of the diluted **YKL-04-085** to each well, followed by 50 µL of the diluted virus.
- Include the following controls:
 - Virus Control: Cells + Virus + Medium (no compound)
 - Cell Control: Cells + Medium (no virus, no compound)
 - Compound Cytotoxicity Control: Cells + Highest concentration of **YKL-04-085** (no virus)
- Incubate the plate for 48-72 hours until a clear cytopathic effect is observed in the virus control wells.
- Assess cell viability using the MTS/PMS assay.
- Calculate the 50% effective concentration (EC50) or 90% inhibitory concentration (IC90) by plotting the percentage of cell viability against the compound concentration.

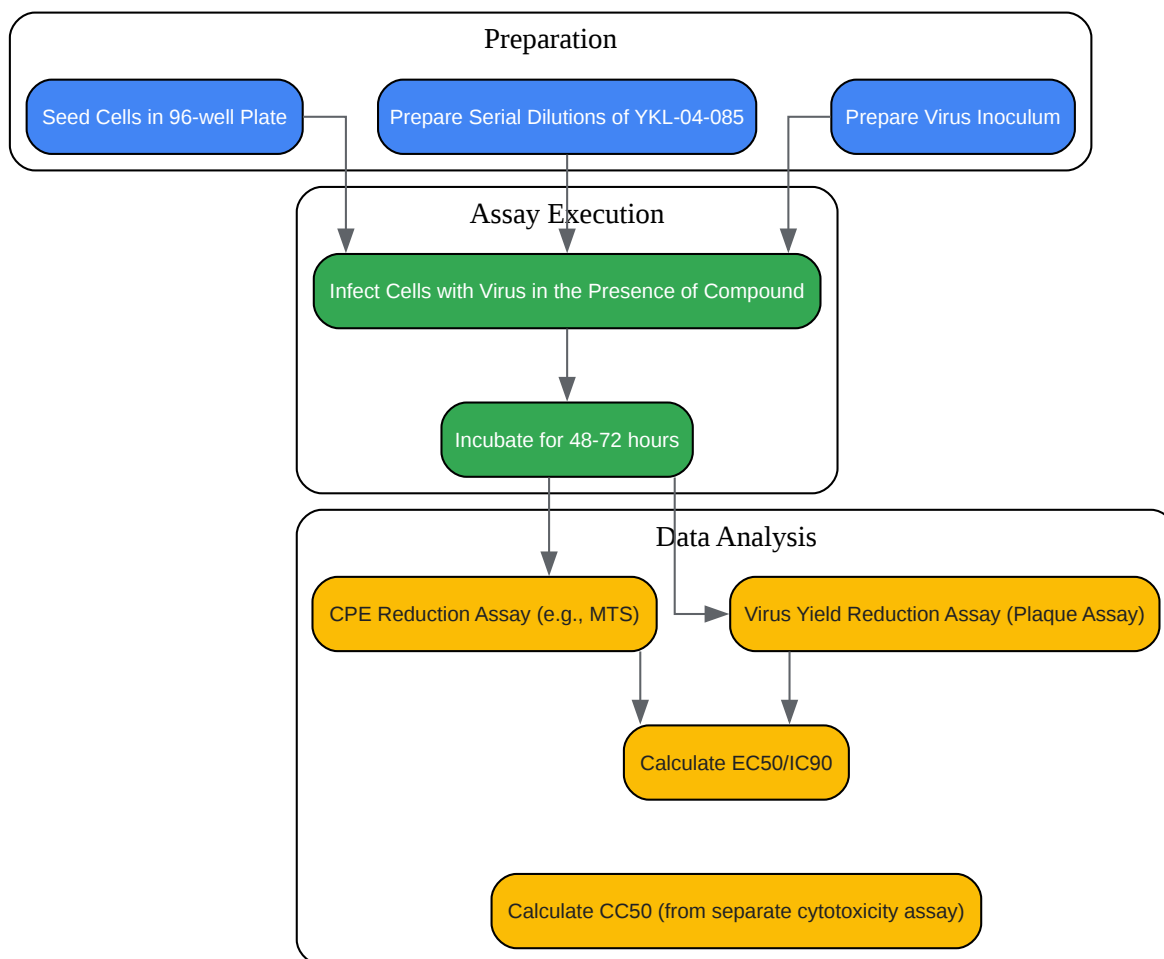
4. Virus Yield Reduction Assay

This assay confirms the antiviral activity by quantifying the reduction in infectious virus production.^{[7][8]}

- Protocol:
 - Perform the antiviral assay as described above (steps 1-7).
 - At the end of the incubation period, collect the supernatant from each well.
 - Determine the viral titer in the supernatant using a plaque assay.^[7]
 - Briefly, serially dilute the supernatant and infect a fresh monolayer of Vero cells.
 - After a 1-hour adsorption period, overlay the cells with a medium containing 1% methylcellulose.

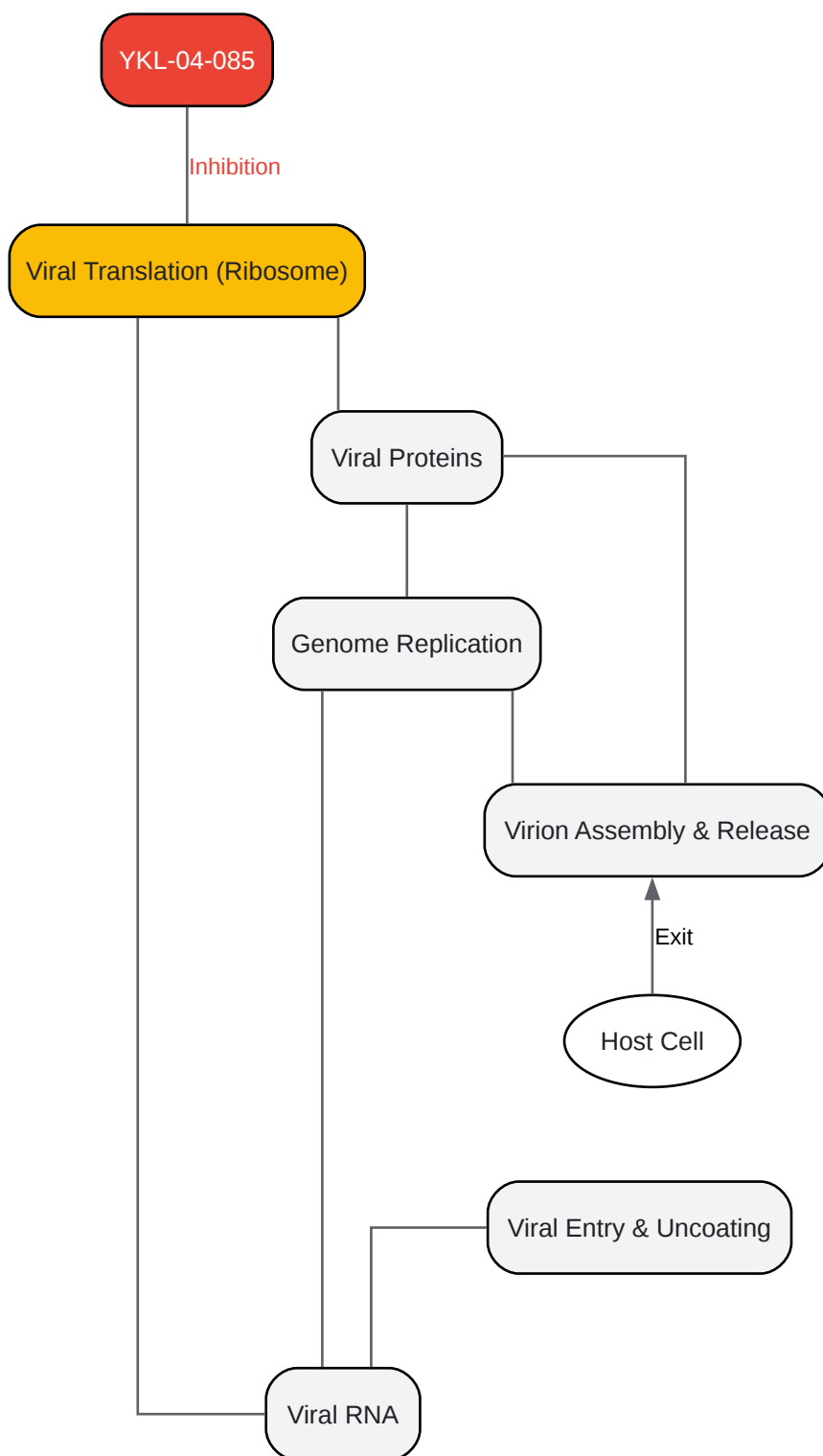
- Incubate for 5-7 days, then fix and stain the cells with crystal violet to visualize and count the plaques.
- Calculate the reduction in viral titer for each compound concentration compared to the virus control.

Visualizations



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Caption: Workflow for **YKL-04-085** cell-based antiviral assay.



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Caption: Proposed mechanism of action of **YKL-04-085**.

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